3-Methyl-5-(pentafluorosulfur)benzyl bromide is a specialized organofluorine compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately . This compound features a methyl group and a pentafluorosulfur moiety attached to a benzyl bromide structure, making it notable for its potential applications in various
There is no documented information regarding the mechanism of action of 3-Methyl-5-(pentafluorosulfur)benzyl bromide.
The reactivity of 3-Methyl-5-(pentafluorosulfur)benzyl bromide is influenced by both the bromine atom and the pentafluorosulfur group. Common reactions include:
The synthesis of 3-Methyl-5-(pentafluorosulfur)benzyl bromide typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
3-Methyl-5-(pentafluorosulfur)benzyl bromide has potential applications in various fields:
Interaction studies involving 3-Methyl-5-(pentafluorosulfur)benzyl bromide are essential for understanding its behavior in biological systems. Preliminary studies may focus on:
Several compounds share structural similarities with 3-Methyl-5-(pentafluorosulfur)benzyl bromide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-5-(pentafluorosulfur)benzyl bromide | Different position of methyl group affecting reactivity | |
3-Bromo-5-pentafluorothio-benzyl bromide | Contains two bromine atoms, differing reactivity | |
4-Methyl-2-(pentafluorosulfur)benzyl chloride | Chloride instead of bromine, affecting nucleophilic substitution |
Each of these compounds exhibits unique reactivities and properties due to variations in their functional groups and molecular structures, making them valuable for different applications in chemical research and industry.
3-Methyl-5-(pentafluorosulfur)benzyl bromide represents a specialized organofluorine compound featuring a distinctive pentafluorosulfur functional group attached to a substituted benzyl bromide framework [1] [2]. The compound's systematic International Union of Pure and Applied Chemistry name is [3-(bromomethyl)-5-methylphenyl]-pentafluoro-lambda6-sulfane, reflecting its complex molecular architecture [2] [3].
The molecular formula is C₈H₈BrF₅S with a molecular weight of 311.11 grams per mole [1] [2]. The Chemical Abstracts Service registry number is 1240257-48-0, and the compound is catalogued under the Molecular Design Limited number MFCD16652481 [1] [2].
The structural framework consists of a benzene ring bearing three distinct substituents: a methyl group at the 3-position, a pentafluorosulfur group at the 5-position, and a bromomethyl group at the 1-position [2]. The pentafluorosulfur moiety adopts an octahedral geometry around the sulfur center, with the sulfur atom in the +6 oxidation state surrounded by five fluorine atoms [4] [5].
The International Chemical Identifier string is InChI=1S/C8H8BrF5S/c1-6-2-7(5-9)4-8(3-6)15(10,11,12,13)14/h2-4H,5H2,1H3, while the International Chemical Identifier Key is ZRHPUHTTTXCZFI-UHFFFAOYSA-N [2]. The Simplified Molecular Input Line Entry System representation is CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CBr [2].
The physical properties of 3-Methyl-5-(pentafluorosulfur)benzyl bromide are influenced by the presence of both the electron-withdrawing pentafluorosulfur group and the reactive bromomethyl functionality [1] [2]. The compound exists as a solid under standard conditions, with specific physical constants derived from experimental measurements and computational predictions [1].
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 311.11 | g/mol | [1] [2] |
Molecular Formula | C₈H₈BrF₅S | - | [1] [2] |
Chemical Abstracts Service Number | 1240257-48-0 | - | [1] [2] |
Molecular Design Limited Number | MFCD16652481 | - | [1] [2] |
Physical State | Solid | - | [1] |
Storage Temperature | Ambient | °C | [6] [7] |
The pentafluorosulfur group significantly influences the compound's physicochemical behavior, imparting enhanced lipophilicity and chemical stability compared to non-fluorinated analogs [9]. The carbon-fluorine bonds within the pentafluorosulfur moiety contribute to the molecule's thermal stability, with bond energies approaching 480 kilojoules per mole [9].
Related pentafluorosulfur-containing compounds demonstrate specific physical properties that provide insight into the behavior of 3-Methyl-5-(pentafluorosulfur)benzyl bromide [10] [11]. For instance, 4-(Pentafluorosulfur)benzyl bromide exhibits a melting point range of 42-44 degrees Celsius, suggesting similar thermal characteristics may be expected for the methyl-substituted analog [11].
The presence of the pentafluorosulfur group creates a highly electronegative environment that affects intermolecular interactions and influences solubility characteristics [9]. The compound's structure suggests limited water solubility due to the hydrophobic nature of the fluorinated sulfur center, while enhanced solubility in organic solvents is anticipated [9].
The spectroscopic characterization of 3-Methyl-5-(pentafluorosulfur)benzyl bromide reveals distinctive analytical signatures attributed to the pentafluorosulfur functional group and the substituted benzyl bromide core structure [4] [12] [13].
Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shifts and coupling patterns [4] [12]. The pentafluorosulfur group exhibits a characteristic AB₄ spin system in fluorine-19 nuclear magnetic resonance spectroscopy, with the four equatorial fluorine atoms appearing as one signal and the axial fluorine atom displaying a distinct chemical shift [12] [14].
High-resolution nuclear magnetic resonance studies of pentafluorosulfur-containing compounds demonstrate complex spin-spin interactions over large chemical shift ranges [4] [12]. The fluorine resonances typically appear with chemical shifts influenced by the electronic environment of the attached aromatic system [14]. Solvent effects can cause non-uniform shifting of axial and equatorial fluorine resonances, with axial fluorines showing greater sensitivity to solvent polarity changes [14].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons, the methyl group, and the bromomethyl functionality [15] [16]. The aromatic region typically displays multiple signals corresponding to the substituted benzene ring, with coupling patterns reflecting the meta-disubstitution pattern [15].
Spectroscopic Technique | Characteristic Features | Chemical Shift Range |
---|---|---|
¹⁹F Nuclear Magnetic Resonance | AB₄ spin system | -60 to -80 ppm |
¹H Nuclear Magnetic Resonance | Aromatic multipicity | 7.0-8.0 ppm |
¹H Nuclear Magnetic Resonance | Methyl singlet | 2.2-2.4 ppm |
¹H Nuclear Magnetic Resonance | Bromomethyl singlet | 4.4-4.6 ppm |
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [17] [18]. The pentafluorosulfur group exhibits distinctive sulfur-fluorine stretching vibrations in the fingerprint region, typically appearing as strong absorptions between 800-900 wavenumbers [17]. Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches from the methyl and bromomethyl groups occur below 3000 wavenumbers [18].
Mass spectrometry fragmentation patterns reveal characteristic losses associated with the pentafluorosulfur group and bromide functionality [19]. The molecular ion peak appears at mass-to-charge ratio 311, with characteristic fragment ions resulting from loss of bromine, fluorine atoms, or sulfur pentafluoride units [19].